Fluvastatin Sodium

Overview

Description

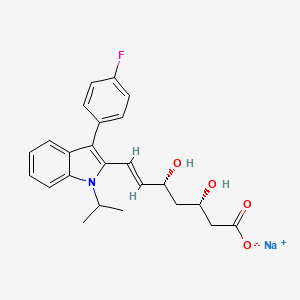

Fluvastatin Sodium is a synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its chemical structure is [R,S-(E)]-(±)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid, monosodium salt (Figure 1). As a statin, it reduces low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C).

Preparation Methods

Fluvastatin Sodium structures can be synthesized through various methods. One common approach involves the use of waxes such as alkylketene dimer and triglycerides, which form fractal surfaces spontaneously during the phase transition from a meta-stable crystalline phase to a thermodynamically stable crystal . Another method involves the electrochemical polymerization of an alkylpyrrole, followed by coating with fluorinated alkylsilane-coupling agents to create durable super water-repellent and highly oil-repellent fractal surfaces .

Chemical Reactions Analysis

Fluvastatin Sodium structures can undergo various chemical reactions depending on their composition. For instance, fractal surfaces made from waxes can interact with different reagents to modify their properties. Common reactions include oxidation and reduction processes, which can alter the surface characteristics of the fractal structures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Clinical Applications

1. Hyperlipidemia Management

Fluvastatin sodium is primarily indicated for the treatment of hyperlipidemia, particularly in patients with elevated low-density lipoprotein cholesterol levels. Clinical studies have demonstrated its efficacy in reducing cholesterol levels and consequently lowering the risk of cardiovascular diseases. For instance, a study highlighted the effectiveness of this compound in patients with a high risk of cardiovascular events, showing significant reductions in total cholesterol and low-density lipoprotein cholesterol levels .

2. Cardiovascular Disease Prevention

In addition to its lipid-lowering effects, this compound has been investigated for its potential benefits in preventing cardiovascular diseases. Research indicates that it may reduce the incidence of coronary heart disease and related complications through mechanisms beyond cholesterol reduction, such as improving endothelial function and exerting anti-inflammatory effects .

Formulation Advancements

1. Solid Composite Medicament Formulations

Recent patents have introduced innovative solid formulations of this compound that enhance its stability and bioavailability. These formulations often combine this compound with various inorganic salts to create stable composite medications that maintain therapeutic efficacy over time. For example, one patent describes a formulation that includes this compound mixed with salts like dicalcium phosphate or sodium bicarbonate, optimizing the drug's stability and performance .

2. Transdermal Delivery Systems

Research has explored transdermal delivery systems for this compound to improve patient compliance and reduce gastrointestinal side effects associated with oral administration. A study evaluated drug-in-adhesive transdermal patches containing this compound, demonstrating enhanced skin permeation when combined with naturally occurring terpenes . This approach could provide an alternative route for administering statins, particularly for patients who experience adverse effects from oral formulations.

Analytical Applications

1. Electrochemical Studies

this compound has also been subjected to electrochemical analysis to develop sensitive analytical methods for its detection and quantification. Studies utilizing voltammetric techniques on glassy carbon electrodes have shown promising results in determining the compound's concentration in various samples . Such methods are valuable for quality control in pharmaceutical formulations and therapeutic monitoring.

Case Studies

- Efficacy in Special Populations: A clinical trial assessed the efficacy of this compound extended-release formulation (80 mg) in hypercholesterolemic patients with additional cardiovascular risk factors. The results indicated significant improvements in lipid profiles over a 12-week period, affirming its role as a first-line therapy in this population .

- Comparative Studies: Comparative effectiveness studies have positioned this compound against other statins, revealing it to be less potent than some alternatives but still effective in specific patient demographics. This aspect highlights the importance of personalized medicine in statin therapy .

Mechanism of Action

The unique properties of fractal structures arise from their self-similar, complex geometry. The large surface area of fractal structures allows for enhanced interactions with other molecules, leading to properties such as super water-repellency and oil-repellency . The formation mechanism of fractal structures involves the transition from a meta-stable crystalline phase to a thermodynamically stable crystal, which creates the self-similar patterns observed in these materials .

Comparison with Similar Compounds

Key Features :

- Bioavailability : Formulation advancements, such as orodispersible tablets, enhance its dissolution rate and bioavailability, enabling rapid therapeutic action.

- Cardioprotective Effects : In diabetic cardiomyopathy patients, Fluvastatin (80 mg/day) significantly reduces serum connective tissue growth factor (CTGF) and improves ejection fraction (EF) and E/A ratios.

Pharmacokinetic Properties

Key Insights :

- Fluvastatin’s metabolism via CYP2C9 minimizes interactions with drugs affecting CYP3A4 (e.g., macrolides, antifungals), unlike Lovastatin.

- Pravastatin’s non-CYP pathway further reduces interaction risks, making it suitable for polypharmacy patients.

Efficacy in Clinical Outcomes

Clinical Trials :

- Fluvastatin : Improved EF from 43.65% to 51.21% in diabetic cardiomyopathy (6 months).

- Lovastatin (AFCAPS/TexCAPS): Reduced first acute coronary events by 37% in patients with average LDL-C.

- Pravastatin (CARE Trial): Lowered CHD mortality by 24% in post-MI patients.

Structural and Formulation Advantages

- Fluvastatin : Sodium salt formulation improves water solubility, enabling rapid absorption. Orodispersible tablets enhance bioavailability and patient compliance.

- Lovastatin : Lactone prodrug requiring hydrolysis for activation; slower onset.

- Pravastatin : Hydrophilic structure limits central nervous system penetration, reducing side effects like myopathy.

Solid-State Properties: Fluvastatin’s crystalline forms (from ethanol, acetone, or water) exhibit distinct dissolution profiles, with ethanol-derived hydrates showing optimal solubility.

Analytical Methods

| Statin | Primary Analytical Method | Detection Limit |

|---|---|---|

| This compound | RP-HPLC (Hypersil ODS C18) | 0.0194 µg/mL |

| Lovastatin | LC-MS/MS | 0.1 ng/mL |

| Pravastatin | UV Spectrophotometry | 0.5 µg/mL |

Biological Activity

Fluvastatin sodium is a synthetic compound classified as a HMG-CoA reductase inhibitor , commonly used to manage hypercholesterolemia. It functions by competitively inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

This compound exerts its effects primarily through the inhibition of HMG-CoA reductase, leading to:

- Decreased cholesterol synthesis in the liver.

- Increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream.

- Reduction in vascular smooth muscle proliferation , contributing to its potential cardiovascular benefits .

Biological Activity

The biological activity of this compound includes:

- IC50 Values :

- Antioxidant Effects : Fluvastatin exhibits antioxidant properties that may further contribute to its cardiovascular protective effects .

Therapeutic Applications

This compound is primarily indicated for:

- Hyperlipidemia : It effectively lowers LDL cholesterol levels, which is critical for reducing cardiovascular disease risk.

- Obesity Management : Recent studies suggest that fluvastatin may activate brown adipose tissue (BAT), enhancing energy expenditure and improving metabolic parameters in obesity models .

- Cancer Prevention : Emerging evidence indicates that fluvastatin may inhibit tumor growth and metastasis in non-small cell lung cancer (NSCLC) models by modulating key signaling pathways .

Case Studies and Research Findings

Several studies have explored the diverse applications and effects of this compound:

- Obesity and Metabolism :

- Medication-related Osteonecrosis of the Jaw (MRONJ) :

- Cancer Research :

Summary of Clinical Studies

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Fluvastatin Sodium in cholesterol synthesis inhibition, and how is this evaluated experimentally?

this compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Experimental validation typically involves in vitro enzyme activity assays using human liver microsomes or recombinant enzymes. The IC₅₀ (40–100 nM in human hepatic microsomes) is quantified via spectrophotometric methods measuring NADPH consumption or mevalonate production . Dose-response curves and Lineweaver-Burk plots are used to confirm competitive inhibition kinetics.

Q. Which in vitro models are standard for studying this compound's effects on vascular smooth muscle cells (VSMCs)?

Human femoral vein VSMCs are commonly employed to assess antiproliferative effects. Protocols involve treating cells with this compound (e.g., IC₅₀ = 70 nM) and measuring proliferation via MTT assays or BrdU incorporation. Oxidative stress modulation can be quantified using lipid peroxidation assays (e.g., malondialdehyde levels) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

Nonlinear regression models (e.g., log-dose vs. response) are used to calculate EC₅₀/IC₅₀ values. For comparative studies, ANOVA with post-hoc tests (e.g., Tukey’s) is recommended. Clinical trial designs often employ Cox proportional hazards models for time-to-event outcomes, as seen in pravastatin studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across this compound studies?

Discrepancies may arise from formulation differences (e.g., cross-linked capsules vs. immediate-release tablets) or patient demographics. Methodological solutions include:

- Bioequivalence studies : Use crossover designs with standardized dissolution media (e.g., papain solution for cross-linked capsules) .

- Population pharmacokinetics : Hierarchical modeling to account for covariates like CYP2C9 polymorphism .

- Meta-analysis : Pool data from trials with consistent endpoints (e.g., LDL reduction, cardiovascular events) .

Q. What methodologies optimize dissolution testing for cross-linked this compound capsules?

Cross-linking in gelatin capsules can reduce dissolution. The validated protocol includes:

- Media : Papain solution (0.1 mg/mL in pH 6.8 phosphate buffer) to degrade cross-linked gelatin.

- Apparatus : USP Apparatus II (paddle) at 75 RPM, 37°C.

- Validation : Inter-day precision (RSD <5%) and recovery rates (95–105%) ensure reliability .

Q. How should longitudinal studies assess this compound's pleiotropic effects beyond lipid-lowering?

Design considerations include:

- Endpoints : Biomarkers like high-sensitivity CRP (inflammation) and carotid intima-media thickness (CIMT) via ultrasound.

- Control groups : Placebo or active comparators (e.g., atorvastatin) with stratification by baseline LDL levels.

- Data collection : Serial measurements at 0, 6, and 12 months to track dynamic effects .

Q. What strategies improve bioavailability in formulations with pH-dependent solubility?

this compound’s low solubility at acidic pH requires:

- Enteric coatings : To delay release until intestinal pH (>5.5).

- Nanoemulsions : Lipid-based carriers to enhance lymphatic uptake.

- In vitro-in vivo correlation (IVIVC) : Dissolution profiles in biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. How can inter-individual variability in pharmacodynamic responses be addressed?

Pharmacogenomic approaches include:

- CYP2C9 genotyping : To identify poor metabolizers requiring dose adjustments.

- GWAS : To discover SNPs associated with LDL response variability.

- Subgroup analysis : Stratify outcomes by baseline characteristics (e.g., diabetes status) .

Q. Methodological Best Practices

Q. How to ensure reproducibility in preclinical studies of this compound?

- Protocol standardization : Detailed descriptions of cell lines (passage number, mycoplasma testing), drug preparation (solvents, storage conditions), and assay parameters (incubation time, temperature).

- Positive controls : Use simvastatin or pravastatin as benchmark inhibitors.

- Data transparency : Share raw data and analysis scripts via repositories like Figshare .

Q. What are the ethical considerations for human trials involving this compound?

Properties

IUPAC Name |

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-RPQBTBOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93957-55-2 (hydrochloride salt), 93957-55-2 (Parent) | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044758 | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-55-2 | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF7O1FV7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.